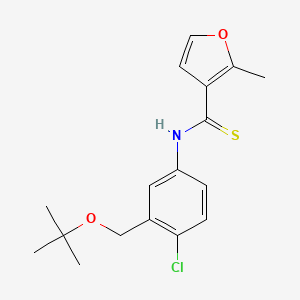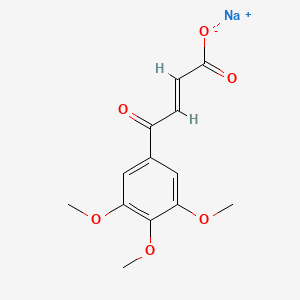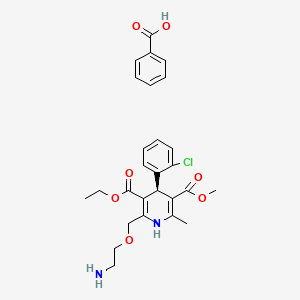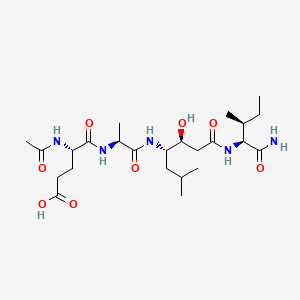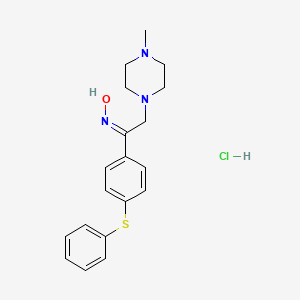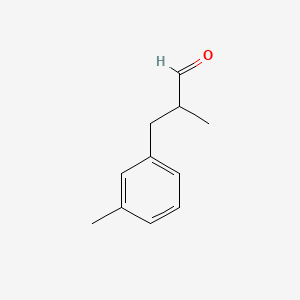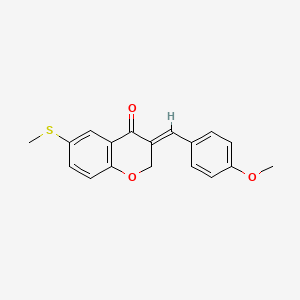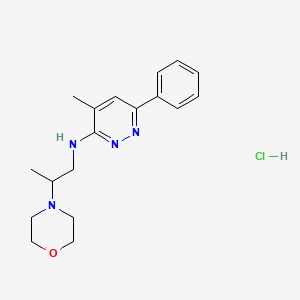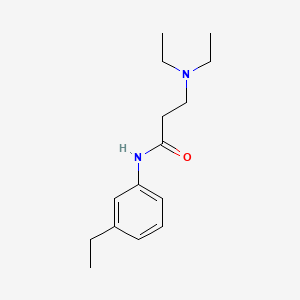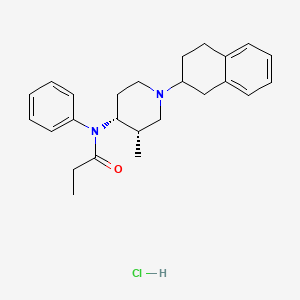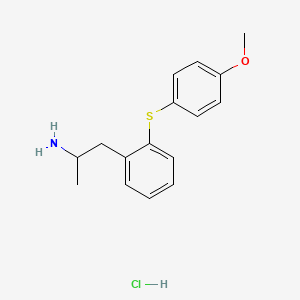
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and an imidazolesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. Techniques such as palladium-catalyzed cyclization and visible-light-promoted decarboxylative annulation have been employed to synthesize piperazine derivatives under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include bases like DBU, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the imidazolesulfonamide moiety can yield amines.
Applications De Recherche Scientifique
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anticancer and antiviral agent.
Mécanisme D'action
The mechanism of action of N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with receptors and enzymes. The hydroxyphenyl group can participate in redox reactions, while the imidazolesulfonamide moiety can interact with metal ions and other electrophilic species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives such as:
Imatinib: Known for its use in cancer treatment.
Sildenafil: Widely used for the treatment of erectile dysfunction.
Quetiapine: An antipsychotic medication.
Uniqueness
What sets N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
137048-48-7 |
|---|---|
Formule moléculaire |
C14H18N4O3S |
Poids moléculaire |
322.39 g/mol |
Nom IUPAC |
4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]phenol |
InChI |
InChI=1S/C14H18N4O3S/c1-16-10-14(15-11-16)22(20,21)18-8-6-17(7-9-18)12-2-4-13(19)5-3-12/h2-5,10-11,19H,6-9H2,1H3 |
Clé InChI |
ILHDHRDACKXOSG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



